Cellohexose

Enzyme kinetics Substrate affinity β-1,4-glucan glucohydrolase

Cellohexaose (DP6) is the definitive soluble substrate for rigorous cellulase characterization. Unlike shorter oligosaccharides (DP 2–5), cellohexaose is the minimal DP triggering processive CBH II degradation (1–12 s⁻¹), provides the highest-affinity soluble ligand for CBM17 (Ka=1.5×10⁵ M⁻¹, 125-fold above cellotriose), and resolves a 2,500-fold range in GH9 catalytic efficiency. In GH44 assays, it yields physiologically relevant cellotetraose-dominant product distributions. Procure cellohexaose to eliminate substrate artifacts and ensure publication-grade kinetic data.

Molecular Formula C36H62O31
Molecular Weight 990.9 g/mol
Cat. No. B8235720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCellohexose
Molecular FormulaC36H62O31
Molecular Weight990.9 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)O)O)O)O
InChIInChI=1S/C36H62O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)18(49)29(11(4-40)59-33)65-35-25(56)20(51)31(13(6-42)61-35)67-36-26(57)21(52)30(14(7-43)62-36)66-34-24(55)19(50)28(12(5-41)60-34)64-32-22(53)17(48)16(47)10(3-39)58-32/h1,8-36,38-57H,2-7H2/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-/m0/s1
InChIKeyDJMVHSOAUQHPSN-VXDFXQCISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cellohexose (Cellohexaose, DP6) — Technical and Procurement Baseline for Cellulose-Degrading Enzyme Research


Cellohexose (syn. cellohexaose, D-(+)-cellohexose), with degree of polymerization (DP) 6, is a linear β-1,4-linked oligoglucoside comprising six D-glucose units [1]. It is classified within the cello-oligosaccharide series (DP 2–6), occupying the upper end of the soluble oligomer range before transition to insoluble cellulose polymers [2]. Cellohexose exhibits a molecular formula of C₃₆H₆₂O₃₁ and molecular weight of 990.86 g/mol, with a reported melting point of 275–278°C (dec.) and slight solubility in water . The compound is recognized as an endogenous metabolite and serves as a critical soluble substrate analog for studying the biochemical mechanisms of cellulases, cellobiohydrolases, and carbohydrate-binding modules .

Why Cellohexose Cannot Be Replaced by Shorter Cello-Oligosaccharides in Critical Assays


Generic substitution among cello-oligosaccharides (cellobiose through cellopentaose) is not scientifically valid for cellulase characterization and binding studies. The degree of polymerization fundamentally alters substrate recognition, binding affinity, and catalytic turnover parameters across multiple enzyme families. Shorter oligosaccharides exhibit insufficient subsite occupancy in processive cellobiohydrolases (e.g., CBH II tunnel architecture requires DP ≥ 5 for full engagement), fail to recapitulate the correct product cleavage patterns observed with longer chains, and demonstrate orders-of-magnitude lower binding affinity to family 17 carbohydrate-binding modules [1][2]. Cellohexose represents the minimal DP that reliably triggers processive degradation behavior in CBH II while avoiding the solubility and handling limitations of insoluble polymeric cellulose [3]. Substituting with cellotetraose or cellopentaose would yield quantitatively different kinetic parameters, altered hydrolysis product distributions, and misrepresentative binding thermodynamics, thereby compromising experimental reproducibility and data interpretability in procurement-driven research contexts [4].

Quantitative Differentiation Evidence: Cellohexose vs. Comparator Cello-Oligosaccharides


Km Reduction of 42.9-Fold for Cellohexose vs. Cellobiose in β-Glucan Glucohydrolase CELD

Cellohexose exhibits substantially higher apparent binding affinity compared to cellobiose when assayed with the 1,4-β-D-glucan glucohydrolase CELD from Pseudomonas fluorescens subsp. cellulosa. The Michaelis constant (Km) for cellohexaose hydrolysis is 28 µM, representing a 42.9-fold decrease relative to the Km for cellobiose (1.2 mM) under identical experimental conditions [1]. This marked reduction in Km indicates that the enzyme's active site achieves significantly more favorable substrate recognition and binding stabilization with the longer hexasaccharide chain, likely due to extended subsite occupancy along the catalytic cleft.

Enzyme kinetics Substrate affinity β-1,4-glucan glucohydrolase

Catalytic Efficiency (kcat/Km) Divergence of 2,500-Fold Across GH9 Cellulase Orthologs Using Cellohexaose Substrate

Cellohexaose serves as a discriminating substrate for resolving functional divergence among structurally related family 9 glycoside hydrolases (GH9). At 30°C and pH 6.0, the catalytic efficiency (kcat/Km) of TfCel9B on cellohexaose was 39% of that of TfCel9A, whereas the catalytic efficiency of Δ(1-105)PttCel9A was only 0.04% of that of TfCel9A — a difference of 2,500-fold between the least and most efficient enzyme variants [1]. The turnover numbers (kcat) themselves differed dramatically: 16.9 ± 2.0 s⁻¹ (TfCel9A), 1.3 ± 0.2 s⁻¹ (TfCel9B), and 0.023 ± 0.001 s⁻¹ (Δ(1-105)PttCel9A) [1]. Notably, Δ(1-105)PttCel9A failed to hydrolyze oligosaccharides shorter than cellopentaose entirely, whereas TfCel9A hydrolyzed cellotetraose and TfCel9B hydrolyzed cellotriose [1], underscoring that cellohexaose uniquely captures the full range of GH9 activity across divergent orthologs.

GH9 cellulase Catalytic efficiency Enzyme engineering

CBM17 Binding Affinity Increases 125-Fold from Cellotriose to Cellohexaose

The family 17 carbohydrate-binding module (CBM17) from Clostridium cellulovorans cellulase 5A exhibits chain-length-dependent binding affinity across the cello-oligosaccharide series, with cellohexaose achieving the highest association constant (Ka) among all soluble oligomers tested. The measured Ka values were 1.2 (±0.3) × 10³ M⁻¹ for cellotriose, 4.3 (±0.4) × 10³ M⁻¹ for cellotetraose, 3.8 (±0.1) × 10⁴ M⁻¹ for cellopentaose, and 1.5 (±0.0) × 10⁵ M⁻¹ for cellohexaose [1]. This represents a 125-fold increase in binding affinity from the minimal binding-competent oligosaccharide (cellotriose) to cellohexaose, and a 3.9-fold increase from cellopentaose to cellohexaose. The Ka for cellohexaose (1.5 × 10⁵ M⁻¹) approaches the magnitude observed for the CBM17 binding to insoluble polymeric substrates such as phosphoric acid swollen Avicel (Ka = 2.9 × 10⁵ M⁻¹) [1].

Carbohydrate-binding module CBM17 Binding thermodynamics

Processive Degradation of Cellohexaose by CBH II: Cleavage Pattern and Rate Differentiation from Shorter Oligomers

Cellobiohydrolase II (CBH II) from Trichoderma reesei exhibits distinct cleavage patterns and degradation kinetics on cello-oligosaccharides of varying DP. For cellohexaose, both the second and third glycosidic linkages from the non-reducing end are cleaved with approximately equal probability, producing cellotriose, cellotetraose, and cellobiose as primary products without releasing intermediates larger than cellotriose [1]. For cellotetraose, only the second glycosidic linkage is cleaved; for cellopentaose, cleavage occurs at the second and third linkages [1]. The degradation rates for these cello-oligosaccharides range from 1 to 12 s⁻¹ at 27°C, which are approximately 10- to 100-fold faster than rates observed for 4-methylumbelliferyl-substituted analogs or for cellotriose [1]. Critically, the degradation rate for cellotetraose exceeds its off-rate from the enzyme, a kinetic condition that accounts for the processive degradation observed with cellohexaose, wherein the enzyme remains bound to the substrate through multiple catalytic cycles without dissociation [1]. A high cellohexaose/enzyme ratio was also noted to cause slow reversible inactivation of CBH II, a phenomenon not reported for shorter oligomers [1].

Processive cellulase CBH II Hydrolysis mechanism

Hydrolysis Product Distribution Distinguishes Cellohexaose from Shorter Oligosaccharides in GH44 Endoglucanase Assays

The GH44 xyloglucanase/endoglucanase from Ruminococcus flavefaciens FD-1 produces distinct hydrolysis product profiles that depend on cello-oligosaccharide chain length. Hydrolysis of cellotetraose yielded only cellotriose and glucose. Hydrolysis of cellopentaose gave large amounts of cellotetraose and glucose, with somewhat more cellotetraose than glucose, and much smaller amounts of cellobiose and cellotriose. In contrast, cellohexaose hydrolysis yielded much more cellotetraose than cellobiose, along with small amounts of glucose and cellotriose, and a low and transient amount of cellopentaose [1]. This chain-length-dependent shift in product distribution reflects differential subsite occupancy and cleavage preferences within the enzyme's active site architecture. Additionally, hydrolysis rates increased with increasing cellooligosaccharide chain length across the tested DP range, with cellohexaose achieving the highest rate [1].

GH44 endoglucanase Product specificity Ruminococcus flavefaciens

Cellohexaose Hydrolysis Km Decreases with Increasing DP in T. viride Cellulase III, with Cellohexaose Achieving Lowest Km

Cellulase III from Trichoderma viride (a less-random type cellulase) exhibits a systematic decrease in Michaelis constant (Km) with increasing cello-oligosaccharide chain length, demonstrating that longer oligomers achieve progressively tighter enzyme-substrate binding. The Km values decreased in parallel with the increase of chain length, with cellohexaose achieving the lowest Km among the series tested, while Vmax values showed a tendency to increase [1]. This inverse relationship between DP and Km confirms that the enzyme's active site architecture is optimized for extended substrate engagement, with each additional glucose unit contributing incremental binding free energy through subsite interactions. The enzyme split cellohexaose while retaining the β-configuration of the anomeric carbon atoms in the hydrolysis products, consistent with a retaining glycoside hydrolase mechanism [1].

Trichoderma viride Cellulase III Chain-length dependence

Optimal Application Scenarios for Cellohexose Procurement in Cellulase Research and Biocatalyst Development


Kinetic Characterization and Benchmarking of GH9 Cellulase Variants

Cellohexaose is the preferred substrate for quantitatively differentiating the catalytic competence of family 9 glycoside hydrolase orthologs and engineered variants. The 2,500-fold range in catalytic efficiency (kcat/Km) observed across TfCel9A, TfCel9B, and PttCel9A using cellohexaose as substrate [1] demonstrates its superior resolving power compared to shorter oligosaccharides, which fail to be hydrolyzed by certain GH9 variants (e.g., PttCel9A does not cleave oligosaccharides < DP5) [1]. Researchers screening GH9 enzyme libraries or developing cellulase cocktails should procure cellohexaose to ensure comprehensive activity profiling across all variant classes.

Carbohydrate-Binding Module (CBM) Affinity Measurements and Competitive Binding Assays

For family 17 CBM binding studies, cellohexaose provides the highest-affinity soluble ligand (Ka = 1.5 × 10⁵ M⁻¹) among the cello-oligosaccharide series, approaching the affinity observed for insoluble polymeric substrates [2]. This 125-fold binding enhancement relative to cellotriose [2] makes cellohexaose the optimal choice for isothermal titration calorimetry (ITC) experiments, surface plasmon resonance (SPR) assays, and competitive displacement studies where a soluble, well-defined ligand with near-polymeric affinity is required. Substituting shorter oligosaccharides would yield substantially weaker binding signals and reduced assay sensitivity.

Mechanistic Studies of Processive Cellobiohydrolases (CBH II / Cel6A)

Cellohexaose is the minimal degree of polymerization that elicits processive degradation behavior in Trichoderma reesei CBH II, characterized by multiple catalytic cycles without enzyme dissociation and cleavage at both the second and third glycosidic linkages from the non-reducing end [3]. The degradation rate (1–12 s⁻¹ at 27°C) exceeds that of cellotriose and substituted analogs by 10- to 100-fold [3]. Researchers investigating the molecular basis of cellulase processivity, tunnel-loop dynamics, or inhibitor effects on CBH II should prioritize cellohexaose procurement; shorter oligosaccharides fail to recapitulate the processive mechanism and yield non-representative kinetic data.

GH44 Endoglucanase Product Specificity and Synergy Studies

In GH44 xyloglucanase/endoglucanase assays, cellohexaose hydrolysis yields a product distribution dominated by cellotetraose, with cellobiose as the secondary product and only trace glucose [4]. This profile closely mimics the soluble intermediates generated from polymeric cellulose degradation, unlike cellotetraose hydrolysis (which yields only cellotriose and glucose) or cellopentaose hydrolysis (which yields glucose as a co-dominant product) [4]. Researchers studying cellulase synergism, where cellotetraose serves as a key intermediate for subsequent β-glucosidase or cellobiohydrolase action, should use cellohexaose as the starting substrate to accurately model native degradation pathways and assess enzyme cocktail performance.

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